BENGHE Foundational & Exploratory

Check Availability & Pricing

Section 1: Core Molecular Attributes and
Physicochemical Profile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

1-Isopropyl-6-oxopiperidine-3-
Compound Name:

carboxylic acid
CAS No.: 915922-33-7

Cat. No.: B1522175

Get Quote

\ J

1-Isopropyl-6-oxopiperidine-3-carboxylic acid is a derivative of piperidine, a ubiquitous
scaffold in medicinal chemistry. Its structure is characterized by a six-membered saturated
heterocycle containing one nitrogen atom, functionalized with an isopropyl group on the
nitrogen (position 1), a carbonyl group at position 6 (forming a lactam), and a carboxylic acid
moiety at position 3.

1.1: Molecular Formula and Weight

The logical deduction of the molecular formula from the compound’'s nomenclature is a
foundational step. The piperidine ring provides a CsN base. The addition of an isopropyl group
(CsH>) at the N1 position, a carboxylic acid (COOH) at C3, and a carbonyl oxygen at C6, along
with the saturation of the remaining ring carbons, results in the molecular formula CoH1sNOs.

Based on this formula, the molecular weight is calculated as follows:
e Carbon (C): 9 atoms x 12.011 g/mol = 108.099 g/mol

e Hydrogen (H): 15 atoms x 1.008 g/mol = 15.120 g/mol
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e Nitrogen (N): 1 atom x 14.007 g/mol = 14.007 g/mol

¢ Oxygen (0O): 3 atoms x 15.999 g/mol = 47.997 g/mol

The summation of these atomic weights yields the molecular weight of the compound.

Table 1: Core Physicochemical Properties

Property Value Source/Method
Molecular Formula CoH15NOs IUPAC Nomenclature Analysis
Molecular Weight 185.22 g/mol Calculation from Formula[1]

Monoisotopic Mass

185.10519334 Da

PubChem Database (for

isomer)[1]

Topological Polar Surface Area

PubChem Database (for

(TPSA) STe K isomer)[1]

Hydrogen Bond Donors 1 Calculation

Hydrogen Bond Acceptors 3 Calculation

XLogP3 (Predicted 02 PubChem Database (for

Lipophilicity)

isomer)[1]

Note: Properties are derived from the isomeric compound 6-Oxo-1-propylpiperidine-3-

carboxylic acid, which shares the same molecular formula and is expected to have very similar

physicochemical characteristics.

1.2: Structural and Functional Group Analysis

The causality behind this molecule's potential utility lies in its unique combination of functional

groups:

o Lactam Moiety: The cyclic amide (lactam) is a key structural feature. It imparts significant

chemical stability and can participate in hydrogen bonding, influencing the molecule's

conformation and interaction with biological targets.
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» Carboxylic Acid: This functional group is pivotal in drug design.[2] It can act as a hydrogen
bond donor and acceptor and is ionizable at physiological pH, which can be critical for
solubility and receptor binding.[2] Its presence often suggests potential for mimicking natural
amino acids or binding to cationic sites in proteins.

o N-Isopropyl Group: This bulky, lipophilic group significantly influences the molecule's steric
profile and lipophilicity. This can affect its ability to cross cell membranes, its metabolic
stability, and the specificity of its binding to a target protein by probing hydrophobic pockets.

Section 2: The Role in Drug Discovery and
Development

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with over
85% of biologically active compounds featuring such rings.[3] Piperidine derivatives, in
particular, are key intermediates in the synthesis of analgesics, anti-inflammatory drugs, and
other therapeutic agents.[4][5]

2.1: Rationale for a Privileged Scaffold

The 6-oxopiperidine-3-carboxylic acid core is considered a "privileged scaffold" because it
provides a rigid framework that can be readily functionalized at multiple positions. This allows
for the systematic exploration of chemical space to optimize potency, selectivity, and
pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

The workflow for leveraging such a scaffold in a drug discovery program typically follows a
logical progression.
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Scaffold-Based Drug Discovery Workflow
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Caption: A typical scaffold-based drug discovery workflow.

2.2: Potential Therapeutic Applications

Given the prevalence of the piperidine core in neuroactive and anti-inflammatory agents, 1-

Isopropyl-6-oxopiperidine-3-carboxylic acid and its analogs are promising candidates for
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exploration in areas such as:

Neurodegenerative Diseases: As modulators of receptors like NMDA.[2]

Pain Management: As precursors to novel analgesics.[5]

Antimicrobial Agents: The heterocyclic scaffold is a common feature in novel antibiotics
targeting drug-resistant pathogens.[7]

Oncology: As building blocks for enzyme inhibitors or other anticancer agents.[3]

Section 3: Synthesis and Characterization Protocols

While a specific, validated synthesis for 1-lsopropyl-6-oxopiperidine-3-carboxylic acid is not
readily available in the searched literature, a logical and robust synthetic route can be
proposed based on established organic chemistry principles for related structures.

3.1: Proposed Retrosynthetic Pathway

A plausible approach involves the cyclization of a linear precursor, a common strategy for
constructing heterocyclic systems.

Michael Addition

1-Isopropyl-6-oxopiperidine- Lactamization Ethyl 5-(isopropylamino)-3-
3-carboxylic acid (ethoxycarbonyl)pentanoate

Michael Addition

Isopropylamine

Ethyl Glutaconate

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

3.2: Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system; each step includes purification and characterization to
ensure the integrity of the intermediates.

Step 1: Michael Addition
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Reaction Setup: To a solution of ethyl glutaconate (1.0 eq) in a suitable polar aprotic solvent
(e.g., ethanol) at 0°C, add isopropylamine (1.1 eq) dropwise.

Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The
causality here is that the nucleophilic amine attacks the conjugated double bond of the
glutaconate ester.

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the
starting material is consumed.

Workup & Purification: Remove the solvent under reduced pressure. Purify the resulting
crude product, ethyl 5-(isopropylamino)-3-(ethoxycarbonyl)pentanoate, via column
chromatography on silica gel.

Validation: Confirm the structure of the intermediate using *H NMR, 3C NMR, and Mass
Spectrometry.

Step 2: Lactamization and Saponification

Reaction Setup: Dissolve the purified intermediate (1.0 eq) in a high-boiling point solvent like
toluene.

Execution: Heat the mixture to reflux (approx. 110°C) for 24-48 hours to induce
intramolecular cyclization and lactam formation. This is often catalyzed by a mild base.

Saponification: After cyclization, add an aqueous solution of sodium hydroxide (2.5 eq) and
continue to heat to hydrolyze the ethyl ester to the carboxylic acid.

Workup & Purification: Cool the reaction mixture and acidify with HCI (1M) to pH ~2-3 to
precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Validation: Characterize the final product, 1-lsopropyl-6-oxopiperidine-3-carboxylic acid,
by tH NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS) to confirm the exact
mass, and melting point analysis.

Section 4: Conclusion and Future Directions
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1-Isopropyl-6-oxopiperidine-3-carboxylic acid, with a molecular weight of 185.22 g/mol ,
represents a structurally intriguing and synthetically accessible molecule. Its combination of a
stable lactam ring, a versatile carboxylic acid handle, and a modulating N-isopropyl group
makes it a valuable scaffold for medicinal chemistry. Future research should focus on the
development and validation of efficient synthetic routes, followed by the generation of a diverse
chemical library to probe its biological activity across various therapeutic targets. The insights
provided in this guide offer a solid, scientifically-grounded starting point for such endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 6-Oxo-1-propylpiperidine-3-carboxylic acid | COH15NO3 | CID 44827689 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. openmedscience.com [openmedscience.com]

3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC
[pmc.ncbi.nim.nih.gov]

4. chemimpex.com [chemimpex.com]
5. researchgate.net [researchgate.net]

6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant
activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-
carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel
Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Section 1: Core Molecular Attributes and
Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1522175/docs#section-1-core-molecular-attributes-
and-physicochemical-profile]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178052/
https://www.synzeal.com/product/1-nitrosopiperidine-4-carboxylic-acid/6238-69-3
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948956/
https://www.benchchem.com/product/b1522175?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/6-Oxo-1-propylpiperidine-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/6-Oxo-1-propylpiperidine-3-carboxylic-acid
https://openmedscience.com/squaryl-molecular-metaphors-application-to-rational-drug-design-and-imaging-agents/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12196313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12196313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12196313/
https://www.chemimpex.com/products/17137
https://www.researchgate.net/publication/26402701_An_optimized_synthesis_of_a_key_pharmaceutical_intermediate_methyl_4-1-oxopropylphenylaminopiperidine-4-carboxylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC10982469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10982469/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10178429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10178429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10178429/
https://www.benchchem.com/product/b1522175/docs#section-1-core-molecular-attributes-and-physicochemical-profile
https://www.benchchem.com/product/b1522175/docs#section-1-core-molecular-attributes-and-physicochemical-profile
https://www.benchchem.com/product/b1522175/docs#section-1-core-molecular-attributes-and-physicochemical-profile
https://www.benchchem.com/product/b1522175/docs#section-1-core-molecular-attributes-and-physicochemical-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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